Pradofloxacina

Descripción general

Descripción

La pradofloxacina es un antibiótico fluoroquinolónico de tercera generación desarrollado por Bayer HealthCare AG, Animal Health GmbH. Se utiliza principalmente en medicina veterinaria para el tratamiento de infecciones bacterianas en perros y gatos. La this compound tiene un amplio espectro de actividad contra bacterias Gram-positivas y Gram-negativas, así como microorganismos atípicos y anaerobios .

Aplicaciones Científicas De Investigación

La pradofloxacina tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como compuesto modelo para estudiar las propiedades y el comportamiento de las fluoroquinolonas. En biología, la this compound se utiliza para investigar los mecanismos de resistencia bacteriana y el desarrollo de nuevos antibióticos. En medicina, se utiliza para tratar infecciones bacterianas en animales, particularmente en medicina veterinaria. En la industria, la this compound se utiliza en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos .

Mecanismo De Acción

El principal modo de acción de la pradofloxacina implica la inhibición de las enzimas ADN girasa y topoisomerasa IV bacterianas. Estas enzimas son esenciales para las principales funciones del ADN, como la replicación, la transcripción y la recombinación. Al inhibir estas enzimas, la this compound interrumpe los procesos del ADN bacteriano, lo que lleva a la muerte de las células bacterianas .

Análisis Bioquímico

Biochemical Properties

Pradofloxacin plays a crucial role in biochemical reactions by interacting with key enzymes and proteins involved in bacterial DNA functions. The primary targets of Pradofloxacin are the bacterial DNA gyrase and topoisomerase IV enzymes . These enzymes are essential for DNA replication, transcription, and recombination. Pradofloxacin inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death . The interaction between Pradofloxacin and these enzymes is characterized by reversible binding, which inhibits their activity and prevents the bacteria from proliferating .

Cellular Effects

Pradofloxacin exerts significant effects on various types of cells and cellular processes. In bacterial cells, Pradofloxacin disrupts DNA replication and transcription, leading to cell death . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, Pradofloxacin has been shown to cause bone marrow suppression and arrhythmogenic potential in dogs . Additionally, Pradofloxacin can lead to magnesium chelation, resulting in decreased cell-matrix interaction in chondrocytes, radical damage, apoptosis, and tissue damage .

Molecular Mechanism

The molecular mechanism of Pradofloxacin involves its interaction with bacterial DNA gyrase and topoisomerase IV enzymes . Pradofloxacin binds to these enzymes, inhibiting their activity and preventing the supercoiling and relaxation of bacterial DNA. This inhibition disrupts DNA replication, transcription, and recombination, leading to bacterial cell death . The binding interactions between Pradofloxacin and these enzymes are reversible, allowing for the potential recovery of enzyme activity once the drug is removed .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pradofloxacin change over time. Pradofloxacin has been shown to have poor physical stability, with different crystal forms exhibiting varying degrees of stability . The thermal stability of Pradofloxacin is influenced by its crystal structure, with certain forms being more stable than others . Over time, Pradofloxacin can undergo phase transformations, which can affect its stability and efficacy . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with Pradofloxacin causing bone marrow suppression and other adverse effects in dogs .

Dosage Effects in Animal Models

The effects of Pradofloxacin vary with different dosages in animal models. In dogs, Pradofloxacin has been shown to cause bone marrow suppression at high doses, leading to severe thrombocytopenia and neutropenia . Intermittent vomiting and soft feces have also been observed in dogs after repeated oral administration of Pradofloxacin at higher doses . The dosage and frequency of Pradofloxacin administration should be adjusted based on the individual animal and the minimum inhibitory concentration (MIC) of the infecting organisms .

Metabolic Pathways

Pradofloxacin is involved in various metabolic pathways, primarily targeting bacterial DNA functions. The primary mode of action of Pradofloxacin involves its interaction with bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication, transcription, and recombination . Pradofloxacin inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death .

Transport and Distribution

Pradofloxacin is transported and distributed within cells and tissues through various mechanisms. In dogs, Pradofloxacin has been shown to achieve higher concentrations in leukocytes compared to plasma . The distribution of Pradofloxacin in different body fluids, such as cerebrospinal fluid, synovial fluid, and aqueous humor, varies, with the lowest concentrations observed in cerebrospinal fluid . Pradofloxacin is also known to interact with transporters and binding proteins, which can affect its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of Pradofloxacin is primarily within the bacterial cell, where it targets DNA gyrase and topoisomerase IV enzymes . In mammalian cells, Pradofloxacin can localize to various compartments, depending on its interactions with transporters and binding proteins .

Métodos De Preparación

La preparación de pradofloxacina implica varias rutas sintéticas y condiciones de reacción. Un método común es el método de difusión líquida, donde se agrega una solución de diclorometano que contiene this compound a un tubo de ensayo, y se extiende cuidadosamente n-hexano sobre la superficie líquida para formar una estratificación obvia. Este método permite la formación de cristales únicos de this compound . Los métodos de producción industrial se centran en mejorar la estabilidad y biodisponibilidad de la this compound mediante el desarrollo de nuevas formas cristalinas y técnicas de dispersión sólida .

Análisis De Reacciones Químicas

La pradofloxacina se somete a varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación, borohidruro de sodio para la reducción y agentes halogenantes para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

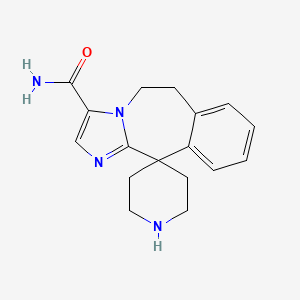

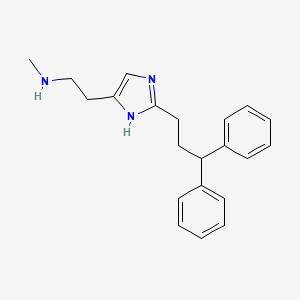

Comparación Con Compuestos Similares

La pradofloxacina es parte de la clase de antibióticos fluoroquinolónicos, que incluye otros compuestos como la marbofloxacina, la enrofloxacina, la difloxacina y la ibafloxacina. En comparación con estos compuestos similares, la this compound exhibe una mayor actividad in vitro contra bacterias anaeróbicas y tiene un espectro de actividad más amplio. Esto hace que la this compound sea una opción más eficaz para tratar infecciones mixtas aerobias y anaeróbicas en medicina veterinaria .

Propiedades

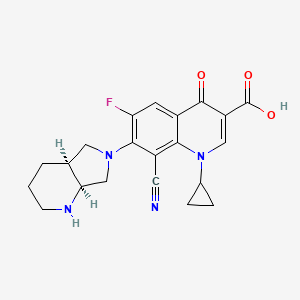

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3/c22-16-6-13-18(26(12-3-4-12)9-15(20(13)27)21(28)29)14(7-23)19(16)25-8-11-2-1-5-24-17(11)10-25/h6,9,11-12,17,24H,1-5,8,10H2,(H,28,29)/t11-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLXHGFNOWILIY-APPDUMDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173229 | |

| Record name | Pradofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195532-12-8 | |

| Record name | Pradofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195532-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pradofloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195532128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pradofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11453 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pradofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 195532-12-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pradofloxacin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O0T5E048I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

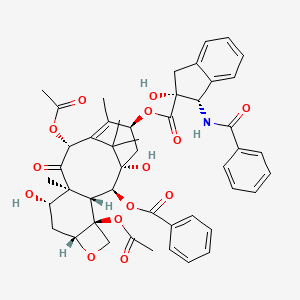

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4aR,6aR,12aR,12bS)-3-Hydroxy-4,4,6a,12b-tetramethyl-9-(pyridin-3-yl)-1,3,4,4a,5,6,6a,12,12a,12b-decahydrobenzo[f]pyrano[4,3-b]chromen-11(2H)-one](/img/structure/B1243364.png)

![5,6-Dihydrobenzo[a]naphthacene-8,13-dione](/img/structure/B1243371.png)

![N'-(5-bromo-2-methoxybenzylidene)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide](/img/structure/B1243375.png)

![2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1243376.png)

![(4-methoxyphenyl)methyl (2S,5R,6S)-6-bromo-6-[(S)-hydroxy-(1-methyltriazol-4-yl)methyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1243380.png)

![(1'R,3'S,5'R,7'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione](/img/structure/B1243382.png)

![1-[(1S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-benzyl-3-phenylpropanoyl)-methylamino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(3R)-2,2-dimethylpentan-3-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1243383.png)